molecular formula C23H20ClFN6O2S B3410584 N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide CAS No. 897758-78-0

N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide

Katalognummer: B3410584
CAS-Nummer: 897758-78-0
Molekulargewicht: 499 g/mol
InChI-Schlüssel: QRXLLYLEPRKTQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a carbamoyl-substituted phenyl group and a 4-fluorobenzamide side chain. The triazolopyridazine scaffold is notable for its role in medicinal chemistry, often associated with kinase inhibition or receptor antagonism due to its planar heterocyclic structure, which facilitates π-π stacking interactions in biological targets .

Eigenschaften

IUPAC Name

N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN6O2S/c1-14-2-7-17(12-18(14)24)27-21(32)13-34-22-9-8-19-28-29-20(31(19)30-22)10-11-26-23(33)15-3-5-16(25)6-4-15/h2-9,12H,10-11,13H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXLLYLEPRKTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H21ClFN5OS and features several functional groups that contribute to its biological activity. The presence of a triazole ring and a sulfanyl group is particularly noteworthy as these structures are often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes. Studies have reported that related compounds can inhibit enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neuropharmacology. For example, one study found that a related compound demonstrated an IC50 value of 46.42 μM against BChE .

The biological activity of N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of cholinesterases can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
  • Antimicrobial Mechanisms : The presence of the triazole moiety may disrupt microbial cell wall synthesis or interfere with nucleic acid synthesis.
  • Sulfhydryl Reactivity : The sulfanyl group may interact with thiol groups in proteins, potentially altering their function and leading to cytotoxic effects in pathogens.

Study on Antimicrobial Efficacy

A study conducted by Mehdi et al. (2013) evaluated the antimicrobial activity of various derivatives related to the target compound. The results indicated that certain derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of similar compounds. It was found that specific analogs could significantly reduce symptoms in animal models of Alzheimer's disease by inhibiting cholinesterase activity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C23H20ClFN2O2SC_{23}H_{20}ClFN_2O_2S with a molecular weight of approximately 438.9 g/mol. Its structure features a triazolo-pyridazine moiety which is significant for various biological activities. The presence of the chloro and fluorine substituents enhances its lipophilicity and potential receptor interactions.

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structural features can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The triazole ring is known for its ability to interfere with cellular proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Research has shown that derivatives of triazole compounds possess significant antimicrobial activity against various bacteria and fungi. The incorporation of the sulfanyl group may enhance the compound's ability to penetrate microbial cell walls, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Compounds with similar frameworks have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, providing therapeutic benefits in conditions like arthritis .

Case Study 1: Anticancer Screening

A study conducted on similar compounds demonstrated that modifications on the triazole ring significantly increased cytotoxicity against breast cancer cell lines. The presence of electron-withdrawing groups like chlorine was found to enhance activity due to increased electron density on the aromatic systems .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of triazole derivatives were tested against resistant strains of Staphylococcus aureus. Results indicated that compounds with a sulfanyl moiety exhibited enhanced antibacterial activity compared to their non-sulfanylated counterparts .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group acts as a nucleophilic site, enabling substitution reactions under basic conditions. Key reagents and outcomes include:

Reaction Type Reagents/Conditions Outcome
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CReplacement of sulfanyl hydrogen with alkyl groups (e.g., methyl, ethyl)
ArylationAryl boronic acids, Pd(PPh₃)₄, THFFormation of aryl-sulfide derivatives

These reactions retain the triazolo-pyridazine scaffold while modifying the sulfanyl bridge to alter solubility or biological activity.

Oxidation-Reduction Reactions

The sulfide (-S-) moiety undergoes controlled oxidation:

Oxidizing Agent Conditions Product Applications
H₂O₂Acetic acid, 25°CSulfoxide (-SO-)Enhanced polarity for pharmacokinetics
mCPBADCM, 0°C to RTSulfone (-SO₂-)Stabilization of metabolic pathways

Reduction of the triazolo-pyridazine ring with NaBH₄/NiCl₂ selectively saturates the pyridazine double bonds .

Hydrolysis Reactions

The carbamoyl and benzamide groups hydrolyze under acidic/basic conditions:

Hydrolysis Target Conditions Products
Carbamoyl group6M HCl, reflux, 12h3-chloro-4-methylphenylamine + carboxylic acid derivative
4-FluorobenzamideNaOH (aq), 80°C, 6h4-fluorobenzoic acid + ethylenediamine intermediate

Catalytic Cross-Coupling Reactions

The triazolo-pyridazine core participates in nickel-catalyzed reactions:

Reaction Catalyst System Outcome
Suzuki-Miyaura couplingNi(cod)₂/dppf, K₃PO₄, THF, 70°CBiaryl derivatives at position 6 of pyridazine
TransannulationNi(cod)₂/PMe₃, allenes, 60°CIsoquinolinone derivatives via denitrogenative cyclization

These reactions leverage the electron-deficient nature of the pyridazine ring for regioselective bond formation.

Photochemical Reactions

UV irradiation induces structural rearrangements:

Wavelength Solvent Product Mechanism
254 nmAcetonitrileRing-opening of triazolo moietyDiradical intermediate recombination

Biological Activation Pathways

In enzymatic environments, the compound undergoes:

  • Sulfotransferase-mediated conjugation : Sulfanyl group transfers to acceptors like phenolic compounds.

  • Cytochrome P450 oxidation : Hydroxylation at the 4-methylphenyl group, forming reactive quinone methides.

Stability Under Storage Conditions

Degradation pathways were analyzed via accelerated stability studies:

Condition Time Degradation Products
40°C/75% RH6 monthsHydrolyzed benzamide (12%), sulfoxide (8%)
Light (1.2 million lux)48hPhotodimerization products (15%)

This compound’s reactivity is strategically tunable for drug development, with modifications impacting bioavailability and target engagement. Further studies should explore copper-catalyzed azide-alkyne cycloadditions (CuAAC) for triazole functionalization.

Vergleich Mit ähnlichen Verbindungen

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Features a trifluoromethylbenzamide group with an isopropoxy-phenyl substituent.
  • Comparison : The trifluoromethyl group enhances hydrophobicity and resistance to enzymatic degradation, a property that may extend to the target compound’s 4-fluoro substituent. Flutolanil’s fungicidal activity underscores the importance of halogenated aromatic systems in agrochemical design .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Substituents Molecular Weight (Da) Application/Activity
Target Compound Triazolopyridazine 3-chloro-4-methylphenyl, 4-fluorobenzamide ~529.0 (estimated) Potential kinase inhibitor
Compound A Triazolopyridazine Mesityl, 4-methylbenzamide 543.6 Research compound
Diflubenzuron Benzamide-urea 2,6-difluoro, 4-chlorophenyl 310.7 Pesticide (chitin inhibitor)
Flutolanil Benzamide 3-isopropoxy, 2-trifluoromethyl 323.3 Fungicide

Research Findings and Implications

  • Structural Flexibility vs.
  • Halogenation Effects : Fluorine and chlorine substituents in the target compound likely enhance metabolic stability and binding affinity, as evidenced by the pesticidal efficacy of diflubenzuron and flutolanil .
  • Synthetic Considerations : Carboxamide coupling methods (e.g., EDCI/DMAP-mediated reactions in ) and dehydrosulfurization () may be applicable to synthesizing the target compound’s sulfanyl linkage .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazolopyridazine core in this compound?

  • The triazolopyridazine scaffold can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and boronic esters are effective for introducing aryl/heteroaryl groups at the 6-position of the triazolopyridazine ring . Optimization of reaction conditions (e.g., temperature, solvent) is critical to mitigate side reactions. Multi-step protocols may involve cyclization of hydrazine derivatives with pyridazine precursors, as seen in analogous triazolopyridazine syntheses .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if single crystals are obtainable). Crystallographic data for related triazolopyridazine derivatives confirm planar heterocyclic geometries and substituent orientations .

Q. Which in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding assays (e.g., radioligand displacement for adenosine A₁/A₂ or benzodiazepine receptors) are effective for CNS-targeted activity . For kinase inhibition, use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with purified enzymes (e.g., BRD4 bromodomains) .

Q. How do electron-withdrawing substituents (e.g., 4-fluorobenzamide) influence target affinity?

  • The 4-fluorobenzamide group enhances binding via π-π stacking and hydrogen bonding with hydrophobic/acidic residues in target pockets. Comparative SAR studies on triazolopyridazines show that electron-withdrawing groups improve potency by 2- to 5-fold compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Investigate bioavailability limitations (e.g., poor solubility, metabolic instability) using physicochemical profiling (logP, aqueous solubility) and metabolite identification (LC-MS/MS). In vivo studies in xenograft models with pharmacokinetic (PK) monitoring can correlate plasma exposure with efficacy, as demonstrated for related triazolopyridazine inhibitors .

Q. How can computational methods predict binding modes with structurally uncharacterized targets?

  • Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions using homology models. For example, the compound’s carbamoyl-methylsulfanyl group may occupy hydrophobic subpockets, while the triazolopyridazine core engages in hinge-region hydrogen bonds, as seen in kinase inhibitors .

Q. What experimental designs optimize multi-step synthesis yields?

  • Apply Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature, stoichiometry). For example, a fractional factorial design reduced reaction steps in triazolopyridazine syntheses by 30% while maintaining >90% purity . Flow chemistry systems improve reproducibility in hazardous steps (e.g., diazomethane generation) .

Q. How does bivalent binding enhance potency in triazolopyridazine-based inhibitors?

  • Bivalent inhibitors (e.g., AZD5153) tether two pharmacophores to engage adjacent binding sites, increasing avidity. For BRD4 inhibitors, this strategy improved IC₅₀ values from nM to pM by simultaneous engagement of two bromodomains . Structural studies (X-ray/SPR) validate cooperative binding .

Data Contradictions and Mitigation

  • Target Selectivity : suggests antibacterial activity via AcpS-PPTase inhibition, while highlight oncology/CNS targets. Resolve by profiling against both target classes and conducting off-target screening (e.g., kinase panels, GPCR arrays).
  • SAR Divergence : Substituent effects vary across targets (e.g., 3-chloro-4-methylphenyl enhances AcpS-PPTase inhibition but reduces BRD4 affinity). Use parallel SAR exploration with diverse assays .

Methodological Recommendations

TechniqueApplicationReference
X-ray crystallographyConfirm binding mode
TR-FRETKinase/bromodomain inhibition
LC-MS/MSMetabolite profiling
DoEReaction optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.